4-{Furo[3,2-c]pyridin-4-yl}-2-(morpholine-4-carbonyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{Furo[3,2-c]pyridin-4-yl}-2-(morpholine-4-carbonyl)morpholine is a heterocyclic compound that features a furo[3,2-c]pyridine core fused with morpholine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{Furo[3,2-c]pyridin-4-yl}-2-(morpholine-4-carbonyl)morpholine typically involves multi-step reactions starting from readily available precursors. One common approach is the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols, leading to the formation of furo[3,2-c]quinolones . This method provides moderate to high yields and is considered atom- and step-economic.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high purity, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-{Furo[3,2-c]pyridin-4-yl}-2-(morpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furo[3,2-c]pyridine derivatives with additional oxygen-containing functional groups, while reduction could lead to fully saturated analogs.
Wissenschaftliche Forschungsanwendungen
4-{Furo[3,2-c]pyridin-4-yl}-2-(morpholine-4-carbonyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-{Furo[3,2-c]pyridin-4-yl}-2-(morpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and affecting cellular signaling pathways . Molecular docking studies have shown strong binding affinities to targets like serine/threonine kinase AKT1 and estrogen receptor alpha (ERα), suggesting its role in disrupting key cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furo[2,3-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable pharmacological properties.
Quinolone derivatives: Known for their broad-spectrum antimicrobial activity, these compounds also feature fused heterocyclic systems.
Imidazopyridines: These compounds are isosteres of purine rings and are widely studied for their biological activities.
Uniqueness
4-{Furo[3,2-c]pyridin-4-yl}-2-(morpholine-4-carbonyl)morpholine stands out due to its unique combination of the furo[3,2-c]pyridine core with morpholine moieties, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its potential for selective binding to specific molecular targets further highlights its uniqueness in medicinal chemistry .
Eigenschaften
Molekularformel |
C16H19N3O4 |
---|---|
Molekulargewicht |
317.34 g/mol |
IUPAC-Name |
(4-furo[3,2-c]pyridin-4-ylmorpholin-2-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H19N3O4/c20-16(18-4-8-21-9-5-18)14-11-19(6-10-23-14)15-12-2-7-22-13(12)1-3-17-15/h1-3,7,14H,4-6,8-11H2 |
InChI-Schlüssel |
QXMZZHWJMWOTRA-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)C2CN(CCO2)C3=NC=CC4=C3C=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.